aTAG 2139 is a novel chemical compound classified as a degrader of MTH1 fusion proteins, utilized within the aTAG (Achilles TAG) system. This compound is designed to selectively target and degrade specific fusion proteins, thereby facilitating research in targeted protein degradation. The structure of aTAG 2139 comprises a ligand that selectively binds to MTH1, a linker, and a cereblon-binding ligand, which is crucial for its function in inducing degradation of the target proteins.
aTAG 2139 is commercially available from Tocris Bioscience, part of Bio-Techne. It is sold under catalog number 6970 and has been developed under exclusive license from C4 Therapeutics. The compound is primarily intended for laboratory research applications, particularly in cellular and molecular biology studies.
The synthesis of aTAG 2139 involves several key steps that integrate advanced organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of aTAG 2139.
The molecular structure of aTAG 2139 can be represented by its chemical formula , which indicates a complex arrangement featuring various functional groups including amides, dioxoisoindolines, and pyridines.
aTAG 2139 operates through a mechanism that promotes the ubiquitination of MTH1 fusion proteins. This process involves:
The efficiency of this degradation pathway can be quantified using assays such as Western blotting to measure the levels of target proteins before and after treatment with aTAG 2139.
The mechanism through which aTAG 2139 exerts its effects involves several critical steps:
The half-maximal degradation concentration () for aTAG 2139 has been reported at approximately 0.27 nM, indicating its high potency in inducing degradation.
aTAG 2139 has significant applications in scientific research:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary shift from traditional small-molecule inhibitors by enabling direct degradation of target proteins rather than mere inhibition. These heterobifunctional molecules consist of three key elements: a target protein-binding ligand, an E3 ubiquitin ligase recruiter, and a connecting linker. Upon binding, PROTACs trigger ubiquitination and subsequent proteasomal degradation of the target protein. This approach overcomes limitations of occupancy-driven pharmacology, such as sustained target inhibition and resistance development [1] [5]. The field has evolved from peptide-based degraders in the early 2000s to sophisticated small-molecule PROTACs capable of degrading challenging targets like transcription factors and scaffolding proteins. The clinical validation of PROTACs targeting androgen receptor (ARV-110) and estrogen receptor (ARV-471) underscores their therapeutic potential. Beyond drug development, PROTAC technology has spawned innovative chemical biology platforms for target validation and functional genomics, enabling unprecedented control over protein abundance in biological systems [5].
TAG degradation platforms are standardized chemical biology systems that combine genetic engineering with bifunctional degraders to achieve precise control over protein levels. These platforms feature three core components:
Table 1: Comparison of Major TAG Degradation Systems
Platform | Tag Component | Targeted E3 Ligase | Key Applications |
---|---|---|---|
dTAG | FKBP12F36V mutant | CRBN | Kinase degradation, transcriptional regulation |
aTAG | MTH1 | CRBN | CAR-T control, in vivo target validation |
BromoTag® | Bromodomain | VHL | Epigenetic studies, BRD4 degradation |
The aTAG system specifically employs MutT homolog 1 (MTH1) as its degradation tag due to its absence in mammalian proteomes, eliminating off-target degradation. This orthogonality enables selective degradation of aTAG-fusion proteins without perturbing endogenous proteins. CRISPR-mediated knock-in techniques facilitate the creation of cell lines or model organisms expressing proteins of interest as MTH1 fusions. The system's versatility spans in vitro mechanistic studies to in vivo disease modeling, with degradation kinetics (DC₅₀ within hours) offering precise temporal control [1] [5].
aTAG 2139 (CFT-2139) serves as the catalytic degrader molecule within the AchillesTAG (aTAG) system. Its structure integrates three functional domains:
The compound achieves remarkably potent degradation of MTH1-fusion proteins with a DC₅₀ of 0.27 nM and Dmax of 92.1% after 4-hour treatment in engineered systems [1] [6]. This potency enables applications requiring rapid and complete protein elimination. Structural modifications differentiate it from its negative control (aTAG 2139-NEG), which contains a methylated piperidine ring that abrogates CRBN binding while maintaining MTH1 affinity (Ki = 2.0 nM) [4] [7].
Table 2: Biochemical and Pharmacological Profile of aTAG 2139
Parameter | aTAG 2139 | aTAG 2139-NEG |
---|---|---|
Molecular Weight | 782.81 g/mol | 796.84 g/mol |
CAS Number | 2387510-81-6 | 2758431-99-9 |
Formula | C₄₂H₃₈N₈O₈ | C₄₃H₄₀N₈O₈ |
DC₅₀ (degradation) | 0.27-1.1 nM | Inactive |
MTH1 Binding (Ki) | 2.1 nM | 2.0 nM |
Solubility (DMSO) | 50 mM | 100 mM |
Primary Application | Targeted degradation of aTAG-fusion proteins | Negative control for degradation experiments |
The power of aTAG 2139 was demonstrated in chimeric antigen receptor T-cell (CAR-T) regulation. By fusing MTH1 to the CAR construct, researchers used aTAG 2139 to degrade CAR proteins, effectively functioning as an "off switch" for CAR-T activity. This application highlighted the system's potential for controlling advanced cell therapies, where precise temporal regulation could mitigate toxicity [5]. Mouse DMPK data further support its utility in in vivo studies, though detailed pharmacokinetics remain proprietary under license from C4 Therapeutics [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: